molecular formula C10H16N2O2 B2480725 1-(2-Cyanopropyl)piperidine-3-carboxylic acid CAS No. 1176018-28-2

1-(2-Cyanopropyl)piperidine-3-carboxylic acid

Cat. No.: B2480725
CAS No.: 1176018-28-2
M. Wt: 196.25
InChI Key: GUBUXOUCINMUHV-UHFFFAOYSA-N
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Description

1-(2-Cyanopropyl)piperidine-3-carboxylic acid is a piperidine derivative with a cyano-functionalized propyl substituent at the nitrogen atom of the piperidine ring and a carboxylic acid group at the 3-position. However, commercial availability of this compound has been discontinued, as indicated by multiple sourcing platforms . Its molecular formula is inferred as C₁₀H₁₄N₂O₂ (molecular weight: ~210.24 g/mol), though explicit data on its physicochemical properties (e.g., melting point, solubility) are scarce in the provided evidence.

Properties

IUPAC Name

1-(2-cyanopropyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8(5-11)6-12-4-2-3-9(7-12)10(13)14/h8-9H,2-4,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBUXOUCINMUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC(C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with cyanopropyl reagents under controlled conditions. One common synthetic route includes the alkylation of piperidine with 2-cyanopropyl halides, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Cyanopropyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Cyanopropyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopropyl group can participate in binding interactions, while the piperidine ring provides structural stability. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Substituents/Modifications Key Properties/Applications References
1-(2-Cyanopropyl)piperidine-3-carboxylic acid N/A C₁₀H₁₄N₂O₂ 2-Cyanopropyl group at N; carboxylic acid at C3 Discontinued; potential intermediate
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ No substituents; free carboxylic acid at C3 Laboratory reagent; no biocidal use
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 930111-02-7 C₁₁H₁₅N₃O₂ Pyrazinyl-methyl group at N; carboxylic acid at C3 High purity (97%); research chemical
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid 890013-40-8 C₁₀H₁₃N₃O₂ Pyrimidinyl group at N; carboxylic acid at C3 Unclassified hazard; lab use
1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid 2090639-76-0 C₁₁H₁₃FN₂O₂ Fluoropyridinyl group at N; carboxylic acid at C3 High purity (≥95%); discontinued
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid HCl N/A C₁₆H₂₄ClNO₂ Isopropylbenzyl group at N; HCl salt form Irritant; pharmaceutical intermediate

Substituent Effects on Physicochemical Properties

  • Halogenation : The fluoropyridinyl group in CAS 2090639-76-0 enhances metabolic stability and bioavailability, a common strategy in drug design .

Biological Activity

1-(2-Cyanopropyl)piperidine-3-carboxylic acid (CAS No. 1176018-28-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanopropyl group and a carboxylic acid moiety. The structural formula can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_2

Key Properties

PropertyValue
Molecular Weight220.27 g/mol
SolubilitySoluble in water
Log P (octanol-water)1.24
Melting PointNot specified

Pharmacological Profile

Research indicates that this compound exhibits notable activities against various biological targets:

The biological effects of this compound likely involve interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Modulation of Neurotransmitter Receptors : Piperidine derivatives often interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Study 1: Antimicrobial Efficacy

A study focusing on the synthesis and evaluation of piperidinothiosemicarbazones found that structural modifications significantly influenced their antimicrobial activity against M. tuberculosis. The findings indicated that certain substitutions improved potency, suggesting a structure-activity relationship critical for developing new antimicrobial agents .

Study 2: Cytotoxicity Assessment

In vitro assessments revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is essential for therapeutic applications in oncology .

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